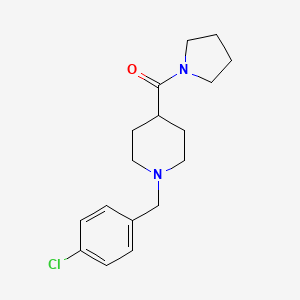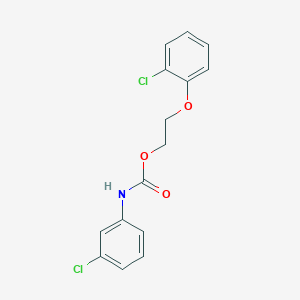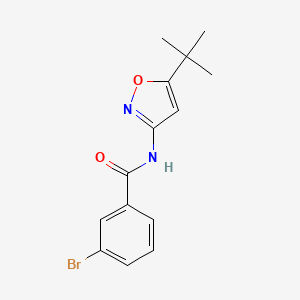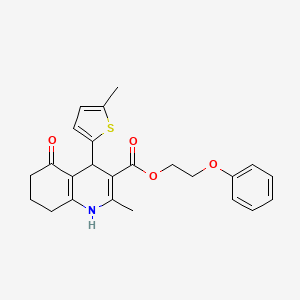
1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1980s and has since been used in various scientific research studies to investigate the mechanism of action, physiological effects, and potential therapeutic benefits.
作用机制
The exact mechanism of action of 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine is not fully understood, but it is believed to interact with the cannabinoid receptors in the brain and peripheral tissues. This compound has a high affinity for both CB1 and CB2 receptors, which are involved in various physiological processes, including pain perception, inflammation, and immune function. This compound has been shown to activate these receptors, leading to the release of various neurotransmitters and modulating the activity of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound has been shown to have potent analgesic and anti-inflammatory properties, which may be mediated through the activation of CB1 and CB2 receptors. Additionally, this compound has been shown to modulate immune function and inhibit tumor growth in various preclinical models.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine in laboratory experiments is its high potency and selectivity for CB1 and CB2 receptors. This compound has been extensively studied and has a well-established pharmacological profile, making it an ideal tool for investigating the role of cannabinoid receptors in various physiological processes. However, one of the limitations of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine. One area of interest is the development of novel analogs with improved pharmacological profiles and reduced side effects. Additionally, further research is needed to investigate the potential therapeutic applications of this compound in various neurological disorders and cancer. Finally, more studies are needed to elucidate the exact mechanism of action of this compound and its interactions with other signaling pathways in the body.
In conclusion, this compound is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound has a well-established pharmacological profile and has been shown to have potent analgesic, anti-inflammatory, and antitumor properties in preclinical studies. Further research is needed to investigate the potential therapeutic applications of this compound and to elucidate its exact mechanism of action.
合成方法
The synthesis of 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine involves several steps, including the reaction of 4-chlorobenzyl chloride with piperidine to form 1-(4-chlorobenzyl)piperidine. This intermediate is then reacted with N-tert-butoxycarbonyl-1-pyrrolidinecarboxamide to form this compound. The final product is purified through a series of chromatography techniques to obtain a high-purity compound.
科学研究应用
1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been extensively studied for its potential therapeutic applications in various scientific research studies. This compound has been shown to have potent analgesic, anti-inflammatory, and antitumor properties in preclinical studies. Additionally, this compound has been investigated for its potential use in the treatment of various neurological disorders, such as multiple sclerosis, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-16-5-3-14(4-6-16)13-19-11-7-15(8-12-19)17(21)20-9-1-2-10-20/h3-6,15H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGGDWASURQNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-acetylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5126352.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5126355.png)
![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide](/img/structure/B5126361.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5126368.png)




![[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5126406.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5126416.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5126421.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5126438.png)
![3,4-dimethoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5126453.png)